molecular formula C12H16F6N2O4S2 B1591455 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide CAS No. 344790-86-9

1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide

Cat. No. B1591455
CAS RN: 344790-86-9
M. Wt: 430.4 g/mol
InChI Key: NOFBAVDIGCEKOQ-UHFFFAOYSA-N
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Description

1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide (BMPT) is an ionic liquid (IL) that is used in a variety of scientific and industrial applications. It has a unique combination of properties, such as low volatility, high thermal stability, and high solubility in organic solvents. BMPT has been studied extensively in recent years due to its potential applications in various fields, including catalysis, electrochemistry, and analytical chemistry.

Scientific Research Applications

Electrode Modification for Biochemical Detection

This compound is used in the modification of electrodes to enhance their sensitivity and selectivity for detecting biochemical compounds like dopamine and uric acid in human urine samples .

Solvent for Ullmann Homocoupling

It serves as an effective solvent in the Ullmann homocoupling of aryl halides or aryl boronic acids, utilizing copper nanoparticles to facilitate the reaction .

Electrolyte in Energy Storage

The compound is utilized as an electrolyte in ionic liquid dual ion batteries and dual-graphite batteries , contributing to advancements in energy storage technologies .

Desulfurization of Fuels

It plays a role as a model ionic liquid in studying the ionic effect on the desulfurization of fuels , which is crucial for producing cleaner fuel options .

Determination of Activity Coefficients

Researchers use this compound to study the activity coefficient of different solutes at infinite dilution, which is important for understanding solution chemistry .

Electrodeposition Applications

The ionic liquid properties of this compound make it useful for electrodeposition processes , which are essential in various manufacturing and materials science applications .

Organic Synthesis

It finds application in organic synthesis, where its properties as an ionic liquid can influence reaction pathways and outcomes .

Electrochemical Energy Applications

Due to its wide electrochemical window and high viscosity, this compound is a promising candidate for use in various electrochemical energy applications .

Mechanism of Action

Target of Action

This compound is a type of room temperature ionic liquid (RTIL) that is often used in electrochemical applications . It has been utilized in the modification of electrodes for the detection of dopamine and uric acid in human urine samples .

Mode of Action

1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide interacts with its targets by enhancing the activity of the electrode surface. This is achieved through the compound’s unique physical and chemical properties, which include a wide electrochemical window and high viscosity . These properties make it a useful candidate in electrochemical energy applications .

Biochemical Pathways

This can indirectly affect the detection and quantification of certain biochemical compounds, such as dopamine and uric acid .

Pharmacokinetics

Its physical properties, such as its high viscosity and wide electrochemical window, can influence its distribution and interaction with electrode surfaces .

Result of Action

The primary result of the action of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is the enhancement of electrochemical reactions at the electrode surface. This can lead to improved detection and quantification of certain biochemical compounds, such as dopamine and uric acid .

Action Environment

The action of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, the efficiency of its interaction with electrode surfaces can be affected by the temperature and the presence of other compounds in the solution

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-6-10(2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFBAVDIGCEKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583396
Record name 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide

CAS RN

344790-86-9
Record name 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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